1,3-Dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate

Anticancer selectivity Cyclobutane phthalimide Mahlavu liver cancer

1,3-Dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate (CAS 2248326-94-3, molecular formula C₁₄H₁₃NO₄, molecular weight 259.26 g/mol) is a fully synthetic phthalimide ester in which the nitrogen of the 1,3-dioxoisoindoline (phthalimide) scaffold is directly acylated by 1-methylcyclobutane-1-carboxylic acid. The compound belongs to the broader class of N‑acyl phthalimides, a privileged chemotype extensively exploited in medicinal chemistry for kinase inhibition, immunomodulation, and targeted protein degradation (PROTAC linker technology).

Molecular Formula C14H13NO4
Molecular Weight 259.26 g/mol
Cat. No. B8074598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate
Molecular FormulaC14H13NO4
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCC1(CCC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C14H13NO4/c1-14(7-4-8-14)13(18)19-15-11(16)9-5-2-3-6-10(9)12(15)17/h2-3,5-6H,4,7-8H2,1H3
InChIKeyCTLDWOYZEFZLJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate – Core Identity, Class, and Procurement Baseline


1,3-Dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate (CAS 2248326-94-3, molecular formula C₁₄H₁₃NO₄, molecular weight 259.26 g/mol) is a fully synthetic phthalimide ester in which the nitrogen of the 1,3-dioxoisoindoline (phthalimide) scaffold is directly acylated by 1-methylcyclobutane-1-carboxylic acid . The compound belongs to the broader class of N‑acyl phthalimides, a privileged chemotype extensively exploited in medicinal chemistry for kinase inhibition, immunomodulation, and targeted protein degradation (PROTAC linker technology) [1]. Among cyclobutane-containing phthalimides, the 1-methyl substitution on the cyclobutane ring distinguishes it from closely related des‑methyl (1,3‑dioxoisoindolin‑2‑yl cyclobutanecarboxylate, CAS 1872262‑64‑0) , 3‑oxo (1,3‑dioxoisoindolin‑2‑yl 3‑oxocyclobutane‑1‑carboxylate) , and 3‑fluoro‑1‑methyl (CAS 2248270‑89‑3) [2] analogs, each of which exhibits measurably different steric profiles, metabolic liabilities, and biological selectivity.

Why Generic Substitution Fails: Structural Determinants That Distinguish 1,3-Dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate from Its Closest Analogs


Superficial structural similarity within the phthalimide ester family masks quantifiable divergence in steric shielding, metabolic stability, and biological selectivity. The 1‑methyl substituent on the cyclobutane ring introduces a quaternary carbon center that measurably attenuates ester carbonyl electrophilicity, reducing non‑specific hydrolysis relative to the unsubstituted cyclobutane analog [1]. In cellular antiproliferative assays, cyclobutane‑substituted phthalimides exhibit differential tissue selectivity: the phthalimide‑cyclobutane derivative in a 2023 head‑to‑head study was significantly more potent against Mahlavu liver cancer cells than against MCF‑7 breast cancer cells, whereas the corresponding Schiff base analog showed the inverse selectivity pattern [2]. On the antiviral front, phthalimide derivatives bearing specific substitution patterns have been validated as single‑digit micromolar inhibitors of SARS‑CoV‑2 papain‑like protease (PLpro), with IC₅₀ values as low as 7–8 µM for optimized congeners [3]. These data collectively demonstrate that minor structural permutations—presence or absence of the 1‑methyl group, cyclobutane ring oxidation state, and choice of N‑acyl appendage—produce non‑interchangeable biological and physicochemical profiles, making generic substitution scientifically indefensible without direct comparative evidence.

Quantitative Differentiation Evidence for 1,3-Dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate: Comparator-Anchored Data


Anti-Proliferative Selectivity Ratio: Phthalimide-Cyclobutane vs. Schiff Base Analog in Mahlavu vs. MCF‑7 Cancer Cells

In a 2023 direct head‑to‑head MTT assay study, a phthalimide‑cyclobutane derivative (structurally analogous to the target compound) and a Schiff base cyclobutane comparator were evaluated against MCF‑7 (breast) and Mahlavu (liver) cancer cell lines. The phthalimide‑bearing compound demonstrated markedly greater potency on the Mahlavu liver cancer line, whereas the Schiff base analog was more effective on MCF‑7 cells [1]. This divergent tissue selectivity is quantified by the selectivity ratio (IC₅₀ MCF‑7 / IC₅₀ Mahlavu): the phthalimide‑cyclobutane analog exhibited a ratio >1 (liver‑preferring), while the Schiff base analog exhibited a reciprocal selectivity pattern (breast‑preferring), confirming that the phthalimide‑ester‑cyclobutane scaffold and Schiff base‑cyclobutane scaffold are not biologically interchangeable.

Anticancer selectivity Cyclobutane phthalimide Mahlavu liver cancer MCF‑7 breast cancer

[4+2]-Annulation Reactivity: Phthalimido Cyclobutane Dicarboxylate Yield Range as a Methodological Benchmark for the Target Ester Scaffold

In the seminal EPFL [4+2]-annulation study employing phthalimido cyclobutane dicarboxylates (a close structural relative of the target mono‑ester) and aromatic aldehydes, tetrahydropyrans were obtained in 53–92% isolated yield with diastereomeric ratios (dr) ranging from 3:1 to 17:1, using Sc(OTf)₃ or FeCl₃ as Lewis acid catalysts [1][2]. These yields and selectivities establish the reactivity baseline for phthalimido‑activated cyclobutane esters in annulation chemistry. The target 1‑methylcyclobutane mono‑ester, by virtue of its single activated carboxylate and 1‑methyl quaternary center, is expected to exhibit modulated reactivity (altered electrophilicity and steric profile) relative to the dicarboxylate system, offering synthetic chemists a tunable substrate for optimization of reaction scope.

Synthetic methodology [4+2]-Annulation Tetrahydropyran synthesis Lewis acid catalysis

Phthalimide Ester vs. Succinimide Ester Leaving Group Reactivity: Class‑Level Basis for Preferential Acylation Efficiency

In comparative studies of activated esters for phosphonate and peptide synthesis, phthalimide esters consistently demonstrate superior acylation reactivity relative to succinimide esters. One study reported that succinimide esters were 'less reactive and quickly abandoned' in favor of phthalimide esters for N‑protected amino acid activation [1]. This class‑level reactivity advantage derives from the greater electron‑withdrawing character of the phthalimide ring, which enhances carbonyl electrophilicity without introducing the ring‑strain liabilities associated with N‑hydroxysuccinimide (NHS) esters. The target compound, as a phthalimide ester of 1‑methylcyclobutane carboxylic acid, inherits this activated ester reactivity profile, making it a more efficient acylating agent than the corresponding succinimide ester analog.

Activated ester Leaving group Acylation Phthalimide vs. succinimide

Antiviral Target Engagement: Phthalimide Derivatives as Single‑Digit Micromolar SARS‑CoV‑2 PLpro Inhibitors

A 2025 structure–activity relationship study identified phthalimide derivatives as a new class of SARS‑CoV‑2 papain‑like protease (PLpro) inhibitors. The two most potent compounds, ZHAWOC6941 (17h) and ZHAWOC25153 (17o), exhibited IC₅₀ values of 8 µM and 7 µM, respectively, against PLpro [1]. These single‑digit micromolar IC₅₀ values place phthalimide‑based PLpro inhibitors on par with other literature‑reported inhibitor chemotypes, validating the phthalimide scaffold as a viable starting point for antiviral drug discovery. The target compound, containing the core 1,3‑dioxoisoindoline pharmacophore, represents a structurally related congener amenable to further optimization within this emergent antiviral class.

SARS-CoV-2 Papain-like protease PLpro inhibitor Antiviral

Commercial Purity and Molecular Weight Differentiation vs. Unsubstituted Cyclobutane Analog

The target compound (CAS 2248326-94-3, MW 259.26 g/mol) is commercially available at ≥98% purity from multiple vendors . This compares directly to the des‑methyl analog 1,3‑dioxoisoindolin‑2‑yl cyclobutanecarboxylate (CAS 1872262‑64‑0, MW 245.23 g/mol), which is also supplied at ≥97% purity . The 14.03 g/mol molecular weight difference—attributable to the single methyl substituent (CH₂ = 14.02 g/mol)—is analytically significant for LC‑MS identification and quantification in complex biological matrices. The 1‑methyl group further provides a diagnostic ¹H‑NMR singlet (δ ~1.5–1.6 ppm for the cyclobutane CH₃) absent in the des‑methyl analog, facilitating unambiguous structural confirmation.

Purity specification Molecular weight Procurement Quality control

Cytotoxicity Spectrum of Phthalimide Esters: MDA‑MB‑231 and MCF‑7 IC₅₀ Data from Broader Phthalimide Class

A 2022 cytotoxicity study of a series of phthalimide esters (compounds 3) against MDA‑MB‑231 (triple‑negative breast cancer) and MCF‑7 (ER+ breast cancer) cell lines provides class‑level quantitative benchmarks. Representative phthalimide derivative 4a exhibited IC₅₀ values of 59.55 ± 4.63 µM (MV4‑11), 50.71 ± 3.32 µM (A549), 109.83 ± 24.50 µM (MDA‑MB‑231), and 82.31 ± 2.18 µM (UMUC‑3), with BALB/3T3 normal fibroblast IC₅₀ of 74.17 ± 12.25 µM [1]. These data establish the micromolar cytotoxicity range for the phthalimide ester class and provide a selectivity window relative to normal fibroblasts. The target compound, with its 1‑methylcyclobutane ester appendage, is expected to fall within a comparable activity band, with potential for improved selectivity arising from the sterically shielded ester linkage.

Phthalimide cytotoxicity MDA-MB-231 MCF-7 Anticancer screening

Best Research and Industrial Application Scenarios for 1,3-Dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate


Liver Cancer-Focused Antiproliferative Screening

Based on the direct head‑to‑head evidence that phthalimide‑cyclobutane analogs exhibit preferential anti‑proliferative activity against Mahlavu liver cancer cells (vs. MCF‑7 breast cancer cells where Schiff base analogs dominate) [1], this compound is best deployed in hepatocellular carcinoma (HCC)‑focused screening cascades. Procurement for liver cancer phenotypic assays is scientifically justified, whereas selection for breast‑cancer‑centric programs would warrant the Schiff base cyclobutane comparator instead.

Synthetic Methodology Development – [4+2]-Annulation Substrate Scope Expansion

The EPFL [4+2]-annulation study established that phthalimido cyclobutane dicarboxylates react with aromatic aldehydes to yield tetrahydropyrans in 53–92% yield with 3:1–17:1 dr under Sc(OTf)₃ or FeCl₃ catalysis [2][3]. The target compound, as a mono‑ester with a 1‑methyl quaternary center, offers a structurally distinct substrate for systematic scope expansion. Laboratories engaged in heterocycle methodology development should procure this compound to benchmark mono‑ester reactivity against the published dicarboxylate baseline.

Activated Ester for Amide Bond Formation in Sterically Hindered Settings

Phthalimide esters have been documented to outperform succinimide esters as activated acylating agents in phosphonate and peptide synthesis [4]. The 1‑methylcyclobutane carboxylate moiety provides additional steric shielding around the ester carbonyl, potentially offering enhanced chemoselectivity in the presence of competing nucleophiles. This compound is recommended for amide coupling reactions where the corresponding succinimide ester or simple alkyl ester has proven insufficiently reactive.

SARS‑CoV‑2 PLpro Inhibitor Hit‑Finding and Optimization

Phthalimide derivatives have been validated as a new class of SARS‑CoV‑2 PLpro inhibitors, with optimized leads ZHAWOC6941 (17h) and ZHAWOC25153 (17o) achieving IC₅₀ values of 8 µM and 7 µM, respectively [5]. The target compound, bearing the core phthalimide pharmacophore with a cyclobutane ester appendage, constitutes a structurally differentiated starting point for medicinal chemistry optimization within this antiviral series. Procurement is recommended for virology groups pursuing PLpro inhibitor lead expansion.

Quote Request

Request a Quote for 1,3-Dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.